molecular formula C13H12N4OS2 B2864695 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034382-05-1

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2864695
CAS No.: 2034382-05-1
M. Wt: 304.39
InChI Key: WVCSYFNOVCNPFU-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(Thiophen-3-yl)acetamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to thiophene rings via methylene and acetamide bridges. Its structure combines electron-rich thiophene moieties with the rigid triazole scaffold, which is often associated with enhanced bioactivity and stability in medicinal chemistry .

Properties

IUPAC Name

2-thiophen-3-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c18-12(6-10-3-5-19-9-10)14-7-11-8-17(16-15-11)13-2-1-4-20-13/h1-5,8-9H,6-7H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSYFNOVCNPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s unique substitution pattern (thiophen-2-yl and thiophen-3-yl groups) distinguishes it from related acetamide-triazole derivatives. Key comparisons include:

  • Substituent Effects: Electron-Rich vs. Electron-Deficient Groups: The thiophene rings contribute electron-rich aromatic systems, contrasting with analogs bearing nitro (e.g., compound 6b in ) or chlorophenyl groups (e.g., compound 6m in ), which introduce electron-withdrawing effects. This difference influences electronic properties and reactivity .

Spectroscopic Characterization

  • IR Spectroscopy :
    • The C=O stretch in acetamide analogs appears at 1671–1682 cm⁻¹ (e.g., 6b in ), consistent with the target compound’s expected range .
    • NH stretches (~3260–3300 cm⁻¹) and aromatic C=C vibrations (~1587–1606 cm⁻¹) are common across analogs .
  • NMR Spectroscopy :
    • The triazole proton resonates at δ 8.36–8.42 ppm in analogs (e.g., 6b in and 4j in ), closely matching the target compound’s predicted δ ~8.35 ppm .
    • Thiophene protons (δ 6.5–7.5 ppm) differ from nitro- or chlorophenyl substituents, which show downfield shifts due to electron withdrawal .

Physical Properties

  • Melting Points : Thiophene-containing analogs (e.g., 731804-03-8 in ) generally exhibit lower melting points than nitro- or naphthalene-substituted derivatives (e.g., 6b and 6a ), likely due to reduced π-stacking interactions .
  • Solubility : The thiophene’s sulfur atom may enhance solubility in polar aprotic solvents compared to purely aromatic systems .

Tabulated Comparison of Key Analogs

Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) C=O IR (cm⁻¹) Triazole ¹H NMR (δ ppm) Reference
Target Compound Thiophen-2-yl, Thiophen-3-yl C₁₄H₁₂N₄OS₂ Not reported ~1675 ~8.35 -
6b (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) Naphthalene, 2-nitrophenyl C₂₁H₁₈N₅O₄ Not reported 1682 8.36
4j (Benzo[d]isothiazol-substituted analog) Benzo[d]isothiazol, phenyl C₂₀H₁₆N₄O₂S 180–182 Not reported 8.42
731804-03-8 (N-(3-chloro-4-methylphenyl)-2-thiophen-3-ylacetamide) 3-Chloro-4-methylphenyl C₁₃H₁₂ClNO₂S Not reported Not reported Not reported

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